Bis(cyclopentadienyl)zirconium chloride deuteride Bis(cyclopentadienyl)zirconium chloride deuteride
Brand Name: Vulcanchem
CAS No.: 80789-51-1
VCID: VC18402301
InChI: InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q;;;+1;/p-1/i;;;;1+1
SMILES:
Molecular Formula: C10H11ClZr
Molecular Weight: 258.88 g/mol

Bis(cyclopentadienyl)zirconium chloride deuteride

CAS No.: 80789-51-1

Cat. No.: VC18402301

Molecular Formula: C10H11ClZr

Molecular Weight: 258.88 g/mol

* For research use only. Not for human or veterinary use.

Bis(cyclopentadienyl)zirconium chloride deuteride - 80789-51-1

Specification

CAS No. 80789-51-1
Molecular Formula C10H11ClZr
Molecular Weight 258.88 g/mol
Standard InChI InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q;;;+1;/p-1/i;;;;1+1
Standard InChI Key PSYHEBZUPSHSKK-RCUQKECRSA-M
Isomeric SMILES [2H][Zr]Cl.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1
Canonical SMILES [CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[ZrH]

Introduction

Structural and Molecular Characteristics

Chemical Composition and Formula

Bis(cyclopentadienyl)zirconium chloride deuteride possesses the molecular formula C₁₀H₁₀DClZr (or C₁₀DClH₁₀Zr), with a molecular weight of 258.88 g/mol . The substitution of a hydrogen atom with deuterium distinguishes it from its non-deuterated counterpart, zirconocene chloride hydride (Cp₂ZrHCl), which has a molecular weight of 254.61 g/mol . This isotopic replacement minimally alters the compound’s physical properties but significantly impacts its utility in mechanistic studies requiring isotopic tracing.

The compound’s structure derives from the bent metallocene framework common to zirconocene complexes. X-ray crystallography of related compounds, such as zirconocene dichloride, reveals a Cl–Zr–Cl bond angle of 97.1° and a Cp(centroid)–Zr–Cp angle of 128°, features likely conserved in the deuteride variant .

Synthesis and Preparation

Synthetic Pathways

The synthesis of bis(cyclopentadienyl)zirconium chloride deuteride typically proceeds via the reaction of zirconocene dichloride (Cp₂ZrCl₂) with a deuteride source, such as lithium aluminum deuteride (LiAlD₄) . This method mirrors the production of Schwartz’s reagent (Cp₂ZrHCl), where lithium aluminum hydride reduces Cp₂ZrCl₂:

Cp2ZrCl2+14LiAlD4Cp2ZrDCl+14LiAlCl4\text{Cp}_2\text{ZrCl}_2 + \frac{1}{4}\text{LiAlD}_4 \rightarrow \text{Cp}_2\text{ZrDCl} + \frac{1}{4}\text{LiAlCl}_4

Over-reduction can occur, yielding Cp₂ZrD₂, which is subsequently treated with methylene chloride to isolate the monodeuteride product .

Table 1: Comparative Synthesis of Zirconocene Derivatives

CompoundPrecursorReducing AgentProduct
Cp₂ZrCl₂ZrCl₄(THF)₂ + NaCpCp₂ZrCl₂
Cp₂ZrHCl (Schwartz’s)Cp₂ZrCl₂LiAlH₄Cp₂ZrHCl
Cp₂ZrDCl (Deuteride)Cp₂ZrCl₂LiAlD₄Cp₂ZrDCl

Physicochemical Properties

Stability and Reactivity

Bis(cyclopentadienyl)zirconium chloride deuteride is moisture-sensitive and requires storage under inert conditions . While its exact melting and boiling points remain undocumented, its stability parallels that of Cp₂ZrCl₂, which sublimes at ~250°C under vacuum . Deuterium incorporation may slightly alter its lattice energy and sublimation behavior due to isotopic mass effects, though experimental data are lacking.

Spectroscopic Features

Infrared (IR) spectroscopy of Cp₂ZrDCl would show a Zr–D stretching vibration near 1300–1400 cm⁻¹, distinct from the Zr–H stretch (~1500 cm⁻¹) in Schwartz’s reagent. Nuclear magnetic resonance (NMR) studies could further resolve deuterium-specific shifts, though such analyses are absent in current literature.

Applications in Research and Industry

Isotopic Labeling and Mechanistic Studies

The deuteride moiety in Cp₂ZrDCl enables its use in kinetic isotope effect (KIE) studies, where deuterium substitution elucidates reaction mechanisms in organic synthesis. For example, in hydrogenation or hydrometalation reactions, comparing rates between Cp₂ZrHCl and Cp₂ZrDCl can identify hydrogen-transfer steps as rate-determining.

Catalytic Applications

Though understudied, Cp₂ZrDCl may serve as a precursor in polymerization catalysis. Zirconocene dichloride derivatives are pivotal in olefin polymerization, and deuterium labeling could aid in tracking catalyst behavior under industrial conditions .

ApplicationMechanismSignificance
Isotopic TracingKIE measurementsElucidates reaction pathways
Polymerization CatalysisOlefin coordination/insertionTailors polymer microstructure
Pharmaceutical SynthesisDeuterium incorporation in APIsEnhances drug metabolic stability

Future Research Directions

Unexplored Synthetic Routes

Future studies could explore alkali metal deuterides (e.g., NaBD₄) as alternative reducing agents for Cp₂ZrCl₂, potentially improving yield and selectivity. Additionally, deuterium exchange reactions with Cp₂ZrHCl might offer a milder synthesis pathway.

Advanced Material Design

The compound’s potential in deuterated polymer synthesis remains untapped. Deuterated polymers exhibit unique neutron scattering profiles, valuable in materials science for studying polymer dynamics.

Pharmacological Relevance

Deuterium incorporation in pharmaceuticals often enhances metabolic stability—a property Cp₂ZrDCl could exploit in synthesizing deuterated active pharmaceutical ingredients (APIs). Collaborative efforts between organometallic and medicinal chemists are essential to advance this application.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator